molecular formula C5H8O3 B7721392 2-Hydroxyethyl acrylate CAS No. 26403-58-7

2-Hydroxyethyl acrylate

Cat. No.: B7721392
CAS No.: 26403-58-7
M. Wt: 116.11 g/mol
InChI Key: OMIGHNLMNHATMP-UHFFFAOYSA-N
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Description

2-Hydroxyethyl acrylate is an organic compound with the chemical formula C5H8O3. It is an aliphatic compound that contains both a polymerizable acrylic group and a terminal hydroxy group. This dual functionality makes it a versatile monomer used in the production of various polymers, including hydrogels, coatings, adhesives, and thermosets .

Mechanism of Action

Target of Action

2-Hydroxyethyl acrylate (HEA) is a monomer that is widely used in the field of material synthesis . The primary targets of HEA are various types of polymers, such as hydrogels, coatings, adhesives, and thermosets . Its versatility lies in its ability to copolymerize with a variety of monomers, resulting in a wide range of polymer properties and applications .

Mode of Action

HEA has dual functionality containing a polymerizable acrylic group and a terminal hydroxy group . It is used to make emulsion polymers along with other monomers . The resultant resins are used in coatings, sealants, adhesives, and elastomers among other applications . It can also be used in the synthesis of amphilic block copolymers by nitroxide mediated living radical polymerization .

Biochemical Pathways

The traditional manufacturing process of HEA calls for the reaction of ethylene oxide with acrylic acid in the presence of a metal catalyst . This process is aimed at reducing or removing heavy metals as catalysts . The resultant polymers may be used to manufacture pressure-sensitive adhesives .

Pharmacokinetics

It’s important to note that hea can cause allergies and irritations, as well as respiratory and ent problems in nail care professionals .

Result of Action

The most common use for HEA is to be copolymerized with other acrylate and methacrylate monomers to make emulsion and other polymers including hydrogels . The resultant polymers have a wide range of applications, from coatings and adhesives to biomedical applications like wound dressings, contact lenses, and drug delivery systems .

Action Environment

In order to prevent polymerization, HEA must always be stored under air, and never under inert gases . The presence of oxygen is required for the stabilizer to function effectively . The material is a clear water-white liquid with a mild but pungent ester-like odor . It has a low freezing point .

Biochemical Analysis

Biochemical Properties

2-Hydroxyethyl acrylate plays a significant role in biochemical reactions. It is a key component in the creation of pH-responsive hydrogels for transdermal drug delivery systems . Its inclusion results in a porous 3D network structure that swells more at higher pH levels, providing controlled release of therapeutic agents . The physicochemical properties and mechanical strength of the hydrogel are influenced significantly by this compound, ensuring stability and efficient water retention .

Cellular Effects

It has been used in the creation of hydrogels for transdermal drug delivery systems . These hydrogels can enhance the transdermal delivery of therapeutic agents, suggesting that this compound may influence cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form a hydrogel with a porous 3D network structure . This structure is formed through radical polymerization, and its ability to swell more at higher pH levels highlights the pH-responsive nature of the hydrogel . The mechanical properties of the hydrogel are affected by the grafting and crosslinking density of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound-based hydrogels have shown high conversions (>90%) in short times (<60 min) with excellent molecular weight distribution . The hydrogel’s stability and water retention capacity are influenced significantly by this compound .

Metabolic Pathways

It is known that this compound can copolymerize with a variety of monomers, resulting in a wide range of polymer properties and applications .

Transport and Distribution

It is known that this compound can form hydrogels, which have a porous 3D network structure . This structure could potentially influence the transport and distribution of this compound.

Subcellular Localization

Given its role in the formation of hydrogels, it may be localized in areas of the cell where these structures are formed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The traditional manufacturing process for 2-Hydroxyethyl acrylate involves the reaction of ethylene oxide with acrylic acid in the presence of a metal catalyst. This addition reaction is carried out with a polymerization inhibitor to produce a crude product, which is then degassed and distilled to obtain the finished product .

Industrial Production Methods

Industrial production of this compound typically employs ion exchange resins as catalysts to enhance the efficiency and reduce the presence of heavy metals in the final product. The process involves the reaction of ethylene oxide with acrylic acid, followed by purification steps to ensure high purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound’s dual functionality, containing both a polymerizable acrylic group and a terminal hydroxy group, makes it unique. This allows it to form a wide range of polymers with diverse properties, making it highly versatile in various applications .

Properties

IUPAC Name

2-hydroxyethyl prop-2-enoate
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InChI

InChI=1S/C5H8O3/c1-2-5(7)8-4-3-6/h2,6H,1,3-4H2
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InChI Key

OMIGHNLMNHATMP-UHFFFAOYSA-N
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Canonical SMILES

C=CC(=O)OCCO
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Molecular Formula

C5H8O3
Record name HYDROXYETHYLACRYLATE
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Related CAS

26403-58-7, 26022-14-0, 9051-31-4
Record name Polyethylene glycol monoacrylate
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Record name Hydroxyethyl acrylate polymer
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Record name Polyethylene glycol monoacrylate homopolymer
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DSSTOX Substance ID

DTXSID2022123
Record name 2-Hydroxyethyl acrylate
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Molecular Weight

116.11 g/mol
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Physical Description

Hydroxyethylacrylate appears as a clear colorless liquid. Less dense than water. Vapors heavier than air. Corrosive to tissue. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently. Used to make plastics., Liquid; NKRA, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Record name HYDROXYETHYLACRYLATE
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Record name 2-Propenoic acid, 2-hydroxyethyl ester
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Boiling Point

greater than 346 °F at 760 mmHg (USCG, 1999), 191 °C, BP: 40 °C at 0.001 kPa (0.0075 mm Hg), Boiling point: 40 °C at 0.001 kPa, 210 °C
Record name HYDROXYETHYLACRYLATE
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Flash Point

214 °F (NFPA, 2010), 214 °F (101 °C) (closed cup), 101 °C c.c.
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Solubility

In water, miscible /1X10+6 mg/L/ at 25 °C, Solubility in water: miscible
Record name 2-Hydroxyethyl acrylate
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Density

1.1 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.011 g/cu cm at 23 °C, Liquid heat capacity = 0.491 BTU/lb-F at 70 °F; Liquid thermal conductivity = 1.048 BTU-in/hr-sq ft-F at 70 °F; Liquid viscosity: 5.438 cP at 70 °C; Saturated vapor pressure = 0.090 lb/sq in at 177 °F; Saturated vapor density = 0.00153 lb/cu ft at 177 °F, 1.1 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0
Record name HYDROXYETHYLACRYLATE
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Vapor Density

Vapors heavier than air, Relative vapor density (air = 1): 4.0
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Vapor Pressure

0.0523 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 7.0
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Impurities

96%, contains 200-650 ppm monomethyl ether hydroquinone as inhibitor., Other esters < 2% w/w; dietylene glycol monoacrylate < or = 2.1% w/w; acrylic acid < or = 1% w/w; ethylene glycol approx 0.25% w/w; ethylene oxide approx 0.001% w/w
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Color/Form

Liquid, Clear colorless liquid

CAS No.

818-61-1
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Record name 2-Propenoic acid, 2-hydroxyethyl ester
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Melting Point

-76 °F (USCG, 1999), -60.2 °C
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Synthesis routes and methods I

Procedure details

The procedure described in Example 1(A) was repeated, except that the diallyl phthalate crosslinking monomer was replaced by the aromatic diacrylate monomer available commercially as "Photomer" 4028 (Registered Trade Mark of Diamond Shamrock Co.) and which is believed to be essentially the diacrylate of bisphenol A. The amounts of the monomers were adjusted to give a polymer composition of ethyl acrylate 61.5%, methyl methacrylate 28%, 2-hydroxyethyl acrylate 10%, "Photomer" 4028 0.5%, and the amount of copolymer stabiliser solution in the main feed was increased from 294.9 parts to 368.6 parts. The final dispersion had a non-volatile content of 61.6%, a high-shear viscosity of 0.8 poise and a particle size ("Nanosizer" determination) of 0.25 μm. The gel content of the disperse phase was 89%. When the dispersion was applied to glass and allowed to dry, a good clear, flexible film was obtained; its extensibility was in excess of 1000%.
Quantity
0 (± 1) mol
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[Compound]
Name
aromatic diacrylate
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0 (± 1) mol
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reactant
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[Compound]
Name
Diamond
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Name
diacrylate
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Yield
61.5%

Synthesis routes and methods II

Procedure details

Into a 1-liter separable flask were put 232 parts (2 mol) of 2-hydroxyethyl acrylate (manufactured by Nippon Shokubai, trade name: BHEA), 222 parts (1 mol) of isophorone diisocyanate and 0.09 parts of hydroquinone monomethyl ether. With stirring, air was introduced into the liquid through a glass tube, and the liquid temperature was made to be 70° C. Thereto was added 0.09 parts of dibutyltin dilaurate and while the reaction temperature was adjusted to be between 70 and 80° C., reaction was performed for 6 hours to give a urethane acrylate of isophorone diisocyanate and 2-hydroxyethyl acrylate.
Quantity
2 mol
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reactant
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1 mol
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Synthesis routes and methods III

Procedure details

An isocyanate derived cross-linking agent (Collonate L manufactured by NIPPON POLYURETHANE INDUSTRY CO., LTD.) 15 parts was added to a polymer 100 parts (converted from a solid content 40% of toluene solution) that comprises a copolymer obtained by copolymerizing butyl acrylate 100 parts, acrylonitrile 5 parts, and acrylic acid 5 parts, and mixed to prepare an adhesive. The adhesive was applied using an applicator on a polyester film (50 micrometers) so that a thickness of the adhesive layer after dried is 10 micrometers, and then dried for 3 minutes by the hot-air dryer at 130 degrees C. to obtain a desired carrier sheet.
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POLYURETHANE
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Synthesis routes and methods IV

Procedure details

100 parts by weight of butyl acrylate, 5 parts by weight of acrylic acid, 0.075 parts by weight of 2-hydroxyethyl acrylate, 0.3 parts by weight of 2,2-azobisisobutyronitrile, and ethyl acetate were added to a reactor vessel equipped with a cooling tube, a nitrogen introducing tube, a thermometer, and a stirrer so that a solution was formed. While nitrogen gas was blown into the solution, the solution was then subjected to a polymerization reaction at 60° C. for 4 hours to give an acrylate copolymer of butyl acrylate, acrylic acid and 2-hydroxyethyl acrylate with a weight average molecular weight of 2,200,000.
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2,2-azobisisobutyronitrile
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxyethyl acrylate
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2-Hydroxyethyl acrylate
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2-Hydroxyethyl acrylate
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Reactant of Route 4
2-Hydroxyethyl acrylate
Reactant of Route 5
2-Hydroxyethyl acrylate
Reactant of Route 6
Reactant of Route 6
2-Hydroxyethyl acrylate
Customer
Q & A

ANone: The molecular formula of 2-Hydroxyethyl Acrylate is C5H8O3, and its molecular weight is 116.12 g/mol.

A: [] Incorporating HEA into PCL networks leads to hydrophilization and microphase separation. Two alpha relaxation processes are observed, one attributed to PCL chains and the other to nanometric regions containing varying amounts of both comonomers. Additionally, a new beta(sw) relaxation emerges due to water molecules linking two side chains via hydrogen bonding.

A: [] Yes, photo-grafting HEA onto PU surfaces can improve their cytocompatibility. This modification enhances human umbilical vein endothelial (HUVE) cell adhesion and growth. The improved cell performance correlates with the increased oxygen and carbonyl content on the modified PU surface.

A: [] Incorporating silica into PHEA hydrogels used for drug delivery results in a decrease in the drug release rate as the silica content increases. Additionally, the presence of silica improves the biocompatibility of PHEA to some extent, as indicated by the MTT assay of rabbit chondrocytes.

A: [] The concentration of HEA significantly influences the particle size, zeta potential, viscosity, and water absorption of cationic Poly(VAc-BA-HEA) terpolymer latexes. Increasing HEA concentration increases both viscosity and water absorption while impacting particle size. This control over latex properties through HEA concentration makes it valuable for various applications.

A: [] Yes, ATRP can be successfully applied to polymerize HEA. The polymerization exhibits first-order kinetics, with molecular weights increasing linearly with conversion. Notably, ATRP's resilience to protic media allows for controlled polymerization in aqueous solutions (1:1 by volume) while maintaining low polydispersities (Mw/Mn ≈ 1.2).

A: [] Hydrogen bonding influences the relative incorporation rates of HEA to BA during copolymerization. This effect, observed in low-conversion kinetic studies, persists under high-conversion semi-batch conditions. Interestingly, overall reaction rates, polymer molar masses, and branching levels remain relatively stable as HEA content increases from 0 to 40 wt% in a starved-feed semi-batch system. This stability contrasts with the effects observed when introducing a hydrogen-bonding solvent (n-pentanol) or conducting batch (co)polymerizations with HEA, both of which lead to reduced branching levels.

A: [] RAFT copolymerization of HEA and MEA, using dibenzyltrithiocarbonate (DBTTC) as the chain-transfer agent, reveals equal reactivity for both monomers, resulting in well-defined, ideal random (azeotropic) copolymers.

A: [] Yes, the copolymerization kinetics of HEA and HPA can be effectively controlled using nitroxide-mediated polymerization with Blocbuilder® initiator and SG-1 free nitroxide. This method yields ideal random copolymers, and the resulting materials exhibit thermoresponsive properties in water, with their cloud points depending on both the polymer composition and concentration.

A: [] Flash polymerization of HEA during purification can be effectively prevented by incorporating a rectification process. During this process, a polymerization inhibitor is introduced via spraying during the phase transformation, ensuring product quality and enhancing the purity of the synthesized HEA.

A: [] The use of nitroxyl radicals, such as 2,2,6,6-tetramethyl-1-piperinyloxy, effectively inhibits ω-polymerization during the anionic polymerization of this compound. Investigating the effects of inhibitor concentration, oxygen levels, and dimethylbenzylamine concentration on the polymerization kinetics and induction period provides valuable insights into the mechanism of thermally induced polymerization. These insights help optimize reaction conditions to minimize undesirable side reactions and ensure the synthesis of well-defined polymers.

A: [] Incorporating hyper-branched poly(amidoamine) (hb-PAMAM) microenvironments within PHEA hydrogels offers a promising approach for achieving sustained drug release, particularly for ionizable drugs like salicylic acid. This modification allows for modulating the drug release rate by adjusting the salt concentration, providing control over the release kinetics.

A: [] Photopolymerization of a mixture containing 2-EHA and HEA produces 2-EHA/HEA OCRs. Incorporating HEA accelerates the photopolymerization process, enabling control over the conversion by adjusting the UV exposure time and the amount of HEA. Achieving good coating characteristics with these resins necessitates low conversion and viscosity, achievable by increasing the molecular weight distribution through higher HEA content.

A: [] Glycerol monoacrylate and 3-O-acrylic-D-glucose are promising low-toxicity alternatives to the commercially available HEA for gelcasting alumina powder. These monomers, unlike HEA, possess multiple hydroxyl groups, enabling hydrogen bond formation within the polymer network and eliminating the need for additional cross-linking agents in the ceramic slurry. This characteristic simplifies the gelcasting process and broadens the range of potential binders for ceramic processing.

A: [] Modifying butyl rubber waterproof plastic with chitosan, ethanolamine, HEA, and polyisobutylene significantly enhances its water resistance, weather resistance, temperature resistance (both high and low), adhesion, flexibility, and sealing performance. These improvements make it suitable for various applications requiring robust waterproofing and durability, including construction, automotive, and marine industries.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.